molecular formula C18H16ClN5O5S B454482 N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA

N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA

Cat. No.: B454482
M. Wt: 449.9g/mol
InChI Key: VYCRVXSAOPYATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA is a complex organic compound that features a furan ring, a pyrazole moiety, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA typically involves multiple steps:

    Formation of the pyrazole moiety: This can be achieved by reacting 4-chloro-1H-pyrazole with an appropriate alkylating agent.

    Introduction of the furan ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Coupling of the pyrazole and furan rings: This step involves the formation of a carbon-nitrogen bond between the pyrazole and furan rings.

    Attachment of the nitrophenyl group: The nitrophenyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Material Science: The compound’s properties make it a candidate for use in the development of new materials.

    Biological Studies: It can be used as a probe to study biological processes involving pyrazole and furan derivatives.

Mechanism of Action

The mechanism of action of N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Shares the pyrazole moiety but differs in the functional groups attached.

    Indole derivatives: These compounds have a similar heterocyclic structure and are used in various biological applications.

Uniqueness

N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA is unique due to its combination of a furan ring, pyrazole moiety, and nitrophenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16ClN5O5S

Molecular Weight

449.9g/mol

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C18H16ClN5O5S/c1-2-28-12-3-5-14(15(7-12)24(26)27)21-18(30)22-17(25)16-6-4-13(29-16)10-23-9-11(19)8-20-23/h3-9H,2,10H2,1H3,(H2,21,22,25,30)

InChI Key

VYCRVXSAOPYATQ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)[N+](=O)[O-]

Origin of Product

United States

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